1-Benzhydrylazetidin-3-ol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-Benzhydrylazetidin-3-ol is the Cytochrome P450 3A4 (CYP 3A4) enzyme . This enzyme plays a crucial role in the metabolism of a variety of drugs and xenobiotics.
Mode of Action
This compound acts as an inhibitor of the CYP 3A4 enzyme . By binding to this enzyme, it prevents the enzyme from metabolizing other substances, which can affect the efficacy and toxicity of certain drugs.
Biochemical Pathways
The inhibition of the CYP 3A4 enzyme by this compound affects the drug metabolism pathway . This can lead to increased levels of certain drugs in the body, potentially enhancing their therapeutic effects or causing adverse reactions.
Pharmacokinetics
Its ability to inhibit the cyp 3a4 enzyme suggests that it may affect theAbsorption, Distribution, Metabolism, and Excretion (ADME) properties of other drugs . This could impact the bioavailability of these drugs, altering their therapeutic effects.
Result of Action
At the molecular level, this compound binds to the CYP 3A4 enzyme, inhibiting its activity . This can lead to changes in the cellular concentrations of drugs metabolized by this enzyme. The specific effects would depend on the particular drugs involved.
Biochemical Analysis
Biochemical Properties
1-Benzhydrylazetidin-3-ol has been identified as a potential inhibitor of the enzyme CYP 3A4 . CYP 3A4 is a member of the cytochrome P450 family of enzymes, which are involved in the metabolism of a variety of substances, including drugs and toxins. The interaction between this compound and CYP 3A4 could potentially influence the metabolism of substances that are substrates for this enzyme.
Molecular Mechanism
It is known to interact with the enzyme CYP 3A4 . This interaction could potentially involve binding interactions with the enzyme, leading to inhibition of its activity. This could result in changes in the metabolism of substances that are substrates for CYP 3A4, potentially leading to changes in gene expression and cellular function.
Metabolic Pathways
Given its role as a potential inhibitor of CYP 3A4, it could potentially influence the metabolism of substances that are substrates for this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with epichlorohydrin to form the azetidine ring. The hydroxyl group is then introduced through subsequent reactions. Another method involves the reaction of benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile, followed by quenching with water to isolate the mesylate intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of reaction solutions, controlled temperature and pressure conditions, and purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azetidinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like methanesulfonyl chloride and triethylamine are employed for substitution reactions.
Major Products:
Oxidation: Azetidinone derivatives.
Reduction: Reduced azetidine compounds.
Substitution: Various substituted azetidines, such as mesylates and tosylates.
Scientific Research Applications
1-Benzhydrylazetidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Benzhydrylazetidin-3-yl methanesulfonate
- 1-(Diphenylmethyl)-3-azetidinol
- 3-Amino-1-benzhydrylazetidine
Comparison: 1-Benzhydrylazetidin-3-ol is unique due to its specific substitution pattern and the presence of both a benzhydryl group and a hydroxyl group on the azetidine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-benzhydrylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAJXKGUZYDTHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940050 | |
Record name | 1-(Diphenylmethyl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-17-5 | |
Record name | 1-Benzhydrylazetidin-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18621-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18621-17-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Diphenylmethyl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key improvements in the synthesis of 1-benzhydrylazetidin-3-ol?
A: Recent research has led to an improved, one-pot synthesis of this compound []. This method offers several advantages:
- Purity: The optimized process minimizes impurities, resulting in a product with a purity of 99.3 area % [].
- Yield: This method boasts a high yield of 80% [], making it commercially viable.
Q2: Can you describe an efficient route to synthesize 3-amino-1-benzhydrylazetidine from this compound?
A: Yes, a two-step synthesis of 3-amino-1-benzhydrylazetidine starting from this compound has been reported [].
Q3: Is there any information available on the theoretical properties of this compound?
A: While experimental data on the physicochemical properties of this compound is limited in the provided literature, one study mentions investigating the molecule using time-dependent density functional theory (TD-DFT) analysis []. This type of analysis can provide insights into:
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